molecular formula C16H18N2O4S B6395325 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid CAS No. 1261974-28-0

3-(3-t-Butylsulfamoylphenyl)isonicotinic acid

Cat. No.: B6395325
CAS No.: 1261974-28-0
M. Wt: 334.4 g/mol
InChI Key: PYOOBKZAHQELTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-t-Butylsulfamoylphenyl)isonicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the initial formation of the t-butylsulfamoylphenyl intermediate, followed by its coupling with isonicotinic acid. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-t-Butylsulfamoylphenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-t-Butylsulfamoylphenyl)isonicotinic acid stands out due to its combination of the t-butylsulfamoyl group and isonicotinic acid moiety, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .

Properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-6-4-5-11(9-12)14-10-17-8-7-13(14)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOOBKZAHQELTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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